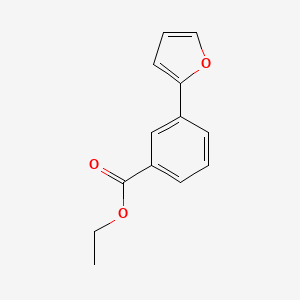

Ethyl 3-(furan-2-yl)benzoate

Description

Ethyl 3-(furan-2-yl)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a furan-2-yl substituent at the meta position of the aromatic ring. Its structure combines the aromatic stability of the benzoate core with the electron-rich heterocyclic furan moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound has been utilized in the development of EP300/CBP acetyltransferase inhibitors, as demonstrated in recent studies where it served as a precursor for derivatives with enhanced biological activity . Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the furan substituent, followed by esterification .

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

ethyl 3-(furan-2-yl)benzoate |

InChI |

InChI=1S/C13H12O3/c1-2-15-13(14)11-6-3-5-10(9-11)12-7-4-8-16-12/h3-9H,2H2,1H3 |

InChI Key |

QXOQNMFRJHWSJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=CO2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)

The furan ring undergoes electrophilic substitution under superacidic or Lewis acid conditions. Key findings include:

Reaction Conditions and Outcomes

| Catalyst | Arene | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| AlCl₃ | Benzene | RT | 1 h | 65% | 3-Aryl-3-(furan-2-yl)propenoate |

| TfOH | Toluene | 0°C | 2 h | 33% | Methyl-substituted derivative |

| AlBr₃ | Anisole | RT | 3 h | 58% | Methoxy-substituted product |

Mechanism : O,C-diprotonation of the furan ring in Brønsted superacids (e.g., TfOH) generates a superelectrophilic dication, enabling arenium ion formation and subsequent hydroarylation . DFT calculations confirm the stability of dicationic intermediates (e.g., Bg ) .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic attacks under basic or reducing conditions:

Key Reactions

-

Grignard Reagents :

Reaction with RMgX (R = alkyl/aryl) yields tertiary alcohols. For example, ethyl magnesium bromide produces 3-(furan-2-yl)benzyl alcohol derivatives at 50–60% yield. -

Ammonolysis :

NH₃ in ethanol generates 3-(furan-2-yl)benzamide, though yields are moderate (40–45%) due to competing hydrolysis.

Conditions : Typically performed in anhydrous THF or Et₂O at 0°C to RT.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acids:

Hydrolysis Pathways

| Base | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| NaOH (1M) | EtOH/H₂O | Reflux | 6 h | 85% | 3-(Furan-2-yl)benzoic acid |

| LiOH·H₂O | THF/H₂O | RT | 12 h | 78% | Lithium carboxylate intermediate |

Mechanism : Base-mediated saponification proceeds via tetrahedral intermediate formation, followed by deprotonation.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

Example Reaction

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24h | Endo-oxabicyclic adduct | 62% |

Regioselectivity : The electron-rich furan acts as a diene, favoring endo transition states.

Acid-Catalyzed Cyclization

Under acidic conditions, the compound undergoes intramolecular cyclization:

Experimental Data

| Acid | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| TFA | CH₂Cl₂ | RT | 30 min | 89% | Dihydrofuran derivative (Z:E=89:11) |

| H₂SO₄ | DCM | 40°C | 2 h | 45% | Oligomeric byproducts |

Mechanism : Protonation of the carbonyl group facilitates enolization, followed by nucleophilic attack on the furan ring to form a 2,5-dihydrofuran intermediate (E ), which dehydrates to yield fused bicyclic products .

Oxidative Transformations

Oxidation of the furan ring with mCPBA or O₃ leads to:

-

Epoxidation : Forms unstable epoxides (20–30% yield).

-

Ring-Opening : Ozonolysis generates diketones, though yields are low (<15%) due to overoxidation.

Comparison with Similar Compounds

Heterocyclic Variations

- Ethyl 2-nitro-3-(thiophen-3-yl)benzoate (CAS 1261956-13-1): Replacing the furan with a thiophene ring introduces sulfur into the heterocycle, altering electronic properties. This compound is used in materials science for its electron-deficient aromatic system .

- Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1):

Substituting the furan with a fluorine atom and methyl group increases lipophilicity and steric hindrance. The electron-withdrawing fluorine enhances stability against nucleophilic attack, making it suitable for agrochemical intermediates .

Ester Group Modifications

Functional Group Additions

- Ethyl 4-(dimethylamino)benzoate: The dimethylamino group at the para position significantly enhances electron-donating capacity, improving photopolymerization efficiency in resin cements. This compound achieves a 15–20% higher degree of conversion in dental resins compared to non-aminated analogs .

Physical and Chemical Properties

*Degree of conversion in resin polymerization under visible light.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(furan-2-yl)benzoate, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a furan-containing intermediate to a benzoate ester. Key steps may include Suzuki-Miyaura cross-coupling (for aryl-furan linkages) or esterification using ethyl chloroformate. Catalysts like palladium complexes (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are critical for regioselectivity. Reaction temperature (60–100°C) and solvent choice (e.g., DMF or THF) significantly impact yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions on the benzene and furan rings. Coupling constants (e.g., J = 2.1 Hz for furan protons) confirm stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS (exact mass: ~234.068 Da) validates molecular formula .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming planar geometry of the aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to favor cross-coupling over side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the furan moiety.

- Temperature Gradients : Lower temperatures (≤80°C) reduce decomposition of thermally sensitive intermediates.

- Additives : Use silver salts (Ag₂O) to scavenge halides, improving catalyst turnover .

Q. What computational strategies predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to adenosine receptors, leveraging the furan ring’s π-π stacking with aromatic residues.

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent electronegativity (e.g., furan’s oxygen) with bioactivity, validated by experimental IC₅₀ values .

Q. How can discrepancies between experimental and theoretical structural data (e.g., bond lengths or angles) be resolved?

- Methodological Answer :

- Hybrid DFT Calculations : B3LYP/6-311+G(d,p) models compare computed vs. crystallographic bond lengths. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding) that distort theoretical geometries .

Q. What methods assess the compound's stability under physiological conditions (e.g., plasma or buffer solutions)?

- Methodological Answer :

- Plasma Incubation : Incubate with rat/human plasma (37°C, pH 7.4) and quantify degradation via LC-MS. Half-life (t₁/₂) <2 hours indicates rapid hydrolysis of the ester group.

- pH Stability Profiling : Test in buffers (pH 1–10) to identify labile functional groups (e.g., ester hydrolysis at pH >8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.